molecular formula C24H25N3O2S B2778043 9-(4-benzylpiperidine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251676-35-3

9-(4-benzylpiperidine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one

Katalognummer B2778043
CAS-Nummer: 1251676-35-3
Molekulargewicht: 419.54
InChI-Schlüssel: GPNAKVWDHGCKSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “9-(4-benzylpiperidine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one” is a part of a new class of oxadiazoles . It has been identified as a potent antitubercular agent .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown potential as an anticancer agent , particularly in the treatment of breast cancer. It exhibits cytotoxic activities and can induce apoptosis in cancer cells . This is achieved through the inhibition of PARP-1 and EGFR targets, which are crucial in cancer cell survival and proliferation. The compound’s ability to upregulate pro-apoptotic genes and downregulate anti-apoptotic genes further supports its use in cancer therapy.

Anti-tubercular Properties

Research indicates that derivatives of this compound may serve as potent anti-tubercular agents . The compound’s structural analogs have been evaluated against Mycobacterium tuberculosis and have shown significant inhibitory activity. This suggests that the compound could be a starting point for the development of new anti-tubercular drugs.

DNA Repair Pathway Interaction

The presence of a carboxamide functionality in the compound suggests it could play a role in DNA repair pathways . This is particularly relevant in cancer cells, which are more reliant on DNA repair mechanisms. By suppressing these pathways, the compound could increase the efficacy of other chemotherapeutic agents.

Enzyme Inhibition

The compound has demonstrated promising enzyme inhibition properties, particularly against PARP-1 and EGFR . These enzymes are involved in DNA repair and signal transduction in cells, and their inhibition is a key strategy in targeted cancer therapy.

Molecular Docking Studies

Molecular docking studies have highlighted the compound’s binding disposition within the active sites of PARP-1 and EGFR proteins . This suggests that the compound can be finely tuned to enhance its specificity and potency as an inhibitor, making it a valuable tool in drug design.

Chemotherapeutic Drug Development

Given its various interactions with cellular pathways and enzymes, the compound is a promising candidate for the development of new chemotherapeutic drugs . Its ability to induce apoptosis and inhibit essential enzymes could be harnessed to create more effective and selective cancer treatments.

Wirkmechanismus

The compound has been found to have promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates . It also showed cidality against Mtb growing in host macrophages . Whole genome sequencing of genomic DNA from resistant mutants raised to this compound revealed mutations in decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) .

Zukünftige Richtungen

The compound is part of ongoing research to discover new drug candidates to feed the drug development pipeline, especially in the context of drug-resistant tuberculosis . The continuing prevalence of drug-resistant tuberculosis threatens global TB control programs, highlighting the need for such research .

Eigenschaften

IUPAC Name

9-(4-benzylpiperidine-1-carbonyl)-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c28-22(26-12-9-18(10-13-26)15-17-5-2-1-3-6-17)19-7-8-20-21(16-19)25-24-27(23(20)29)11-4-14-30-24/h1-3,5-8,16,18H,4,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNAKVWDHGCKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)N=C2SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-benzylpiperidine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.